Aqueous Stability Comparison Against Unsubstituted Aryl Fluorosulfate
The hydrolytic half-life (t1/2) of 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid was compared against 4-((fluorosulfonyl)oxy)benzoic acid under identical aqueous conditions [1]. The ortho-amino substituent significantly destabilizes the fluorosulfate moiety, leading to faster hydrolysis. This sensitivity can be exploited for controlled release applications or to tune warhead reactivity, but it precludes direct substitution with more stable analogs without affecting experimental kinetics [1].
| Evidence Dimension | Hydrolytic stability (half-life in PBS buffer, pH 7.4, 37°C) |
|---|---|
| Target Compound Data | t1/2 = 2.3 hours |
| Comparator Or Baseline | 4-((fluorosulfonyl)oxy)benzoic acid: t1/2 = 24.5 hours |
| Quantified Difference | 10.7-fold decrease in stability |
| Conditions | PBS buffer, pH 7.4, 37°C, compound concentration 100 µM |
Why This Matters
This quantification directly informs procurement for applications where specific warhead stability or reactivity timing is critical, as choosing a less reactive analog would provide up to 10-fold longer half-life.
- [1] Chen, X.; et al. 'Electronic Modulation of Aryl Fluorosulfate Reactivity via Substituent Effects.' Journal of the American Chemical Society, 2023, 145, 4012-4020. View Source
